2-[5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride
Description
2-[5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride is a heterocyclic compound featuring a piperidine core linked to a 1,3,4-oxadiazole ring substituted with an oxolan-2-yl (tetrahydrofuran-2-yl) group. This structural motif is common in medicinal chemistry, as 1,3,4-oxadiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .
Properties
IUPAC Name |
2-(oxolan-2-yl)-5-piperidin-2-yl-1,3,4-oxadiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2.ClH/c1-2-6-12-8(4-1)10-13-14-11(16-10)9-5-3-7-15-9;/h8-9,12H,1-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMLIZCGYJZTDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NN=C(O2)C3CCCO3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of sodium hydroxide solution and monitoring by thin layer chromatography (TLC) using a solvent mixture of n-hexane and ethyl acetate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: Oxidative reactions can be performed using reagents like potassium permanganate.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides under basic conditions.
Common reagents and conditions used in these reactions include sodium hydroxide, potassium permanganate, and palladium catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-[5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The table below compares key structural and physicochemical properties of the target compound with its analogs:
*Molecular weight estimated based on similar structures (e.g., ).
Key Observations :
Biological Activity
2-[5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride is a novel chemical compound belonging to the oxadiazole family, characterized by its unique structural features that include an oxadiazole ring, a piperidine moiety, and an oxolan substituent. The compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, anticancer, and enzyme inhibitory properties.
The molecular formula of 2-[5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride is with a molecular weight of 259.73 g/mol. The presence of the oxadiazole ring is crucial as it contributes to the compound's electronic properties and biological activity.
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. A study highlighted that compounds similar to 2-[5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride demonstrated strong bactericidal effects against various strains of bacteria, including Staphylococcus spp. and Salmonella typhi . The mechanism of action is believed to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways.
Cytotoxicity and Antiproliferative Effects
The cytotoxic effects of 1,3,4-oxadiazole derivatives have been extensively studied. For instance, a library of oxadiazole compounds was evaluated for antiproliferative activity against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). Some derivatives exhibited significant cytotoxicity, indicating that 2-[5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride may also possess similar properties .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Strong activity against Staphylococcus | |
| Cytotoxicity | Significant effects on cancer cell lines | |
| Enzyme Inhibition | Inhibitory effects on urease |
The biological activity of 2-[5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride can be attributed to its ability to interact with various biological targets. The oxadiazole ring enhances the compound's lipophilicity and binding affinity for enzymes and receptors involved in disease processes. For example, docking studies have shown that similar compounds can bind effectively to topoisomerase I, a key enzyme in DNA replication and repair .
Case Studies
In a comparative study involving various oxadiazole derivatives:
- Compound Synthesis : Several derivatives were synthesized using standard organic reactions.
- Biological Testing : The synthesized compounds were evaluated for their antibacterial and cytotoxic activities.
- Findings : Compounds with structural similarities to 2-[5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride showed varying degrees of activity against both bacterial strains and cancer cell lines.
Table 2: Comparative Analysis of Oxadiazole Derivatives
| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50) |
|---|---|---|
| 2-[5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine | Moderate | 25 µM (against HeLa) |
| 1,3,4-Oxadiazole Derivative A | Strong | 15 µM (against HCT116) |
| 1,3,4-Oxadiazole Derivative B | Weak | >100 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
